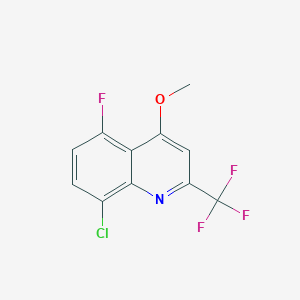

8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline

Description

8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline (CAS: 917251-95-7) is a polyhalogenated quinoline derivative with the molecular formula C₁₁H₆ClF₄NO and a molar mass of 279.62 g/mol . Its structure features substituents at positions 2 (trifluoromethyl), 4 (methoxy), 5 (fluoro), and 8 (chloro) on the quinoline ring. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic system, which enhances reactivity in electrophilic substitution reactions .

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF4NO/c1-18-7-4-8(11(14,15)16)17-10-5(12)2-3-6(13)9(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRYVGNHQNKFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C(C=CC(=C12)F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648739 | |

| Record name | 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917251-95-7 | |

| Record name | 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline involves several steps, typically starting with the appropriate substituted aniline. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinolines.

Cross-Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction, where the compound can be coupled with boronic acids to form new carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity

- Mechanism : Research indicates that 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline exhibits significant antimicrobial properties, including antifungal activity. Its structure allows interaction with various biological targets, potentially inhibiting enzymes or pathways involved in infection processes.

- Case Study : A study demonstrated that similar quinoline derivatives effectively inhibited bacterial growth, suggesting potential applications in developing new antibiotics.

-

Anticancer Properties

- Mechanism : Compounds with similar structures have been explored for their ability to inhibit cholesterol biosynthesis, which is relevant for treating hyperlipidemia and related disorders.

- Case Study : Quinoline derivatives have shown promise in preclinical models for their anticancer effects, targeting specific cancer cell lines through apoptosis induction mechanisms.

-

Anti-inflammatory Effects

- The compound may also exhibit anti-inflammatory properties, making it a candidate for treatments involving chronic inflammatory diseases.

Material Science

-

Fluorinated Organic Molecules

- The trifluoromethyl group enhances thermal stability and electrical conductivity, making this compound suitable for applications in materials science.

- Potential Use : It can serve as a building block in the synthesis of polymers or other functional materials due to its unique properties.

-

Development of Functional Materials

- Research is ongoing to explore its use in creating advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA replication. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and electronic characteristics. Key comparisons include:

Position 8 Substitution

- Target Compound : Chloro group at position 8 (electron-withdrawing).

- 8-Nitroquinoline Derivatives: Nitro groups at position 8 (e.g., 2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)-phenoxy]quinolone) exhibit stronger electron-withdrawing effects, enhancing electrophilic reactivity with nucleophilic biomolecules like skin proteins .

- 8-Methoxy Derivatives: Methoxy groups (e.g., 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid, CAS: 1154743-11-9) are electron-donating, increasing ring electron density and reducing reactivity compared to chloro or nitro substituents .

Position 2 Trifluoromethyl Group

- The trifluoromethyl group at position 2 in the target compound enhances lipophilicity and metabolic stability. In contrast, derivatives like 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS: 1701-19-5) position the trifluoromethyl group at 2 but include a polar hydroxy group at 4, altering solubility and binding interactions .

Position 4 and 5 Substitutions

- Methoxy at position 4 (electron-donating) and fluoro at position 5 (weakly electron-withdrawing) create a balanced electronic profile. Comparatively, 6-Methoxy-4-trifluoromethyl-quinolin-2-amine (from antitumor studies) places methoxy at 6, which may sterically hinder interactions with biological targets .

Physicochemical Properties

Biological Activity

8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique trifluoromethyl and chloro substituents, has shown promise in various pharmacological applications, including antimicrobial and antileishmanial properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of this compound is C11H6ClF4NO. Its structure includes:

- A quinoline core

- A chloro group at the 8-position

- A fluoro group at the 5-position

- A methoxy group at the 4-position

- A trifluoromethyl group at the 2-position

| Property | Value |

|---|---|

| Molecular Weight | 273.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 25111755 |

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The compound demonstrated notable activity against multidrug-resistant strains, with minimum inhibitory concentrations (MICs) reported as low as 1.0 μg/mL against Clostridium difficile, comparable to the standard antibiotic vancomycin .

Antileishmanial Activity

In a study focusing on antileishmanial properties, this compound was evaluated against Leishmania donovani intracellular amastigotes. The results indicated that it possesses significant antileishmanial activity with an IC50 value of approximately 0.22 μM, showcasing a selectivity index that suggests low cytotoxicity to host cells .

Case Studies

- Study on Antibacterial Efficacy : A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity against C. difficile. The study found that modifications to the quinoline structure significantly influenced antibacterial potency .

- Antileishmanial Research : Another investigation assessed several quinoline derivatives for their ability to induce apoptosis in L. donovani. The study highlighted how structural modifications could enhance biological activity while reducing toxicity .

Table 2: Biological Activity Summary

| Activity Type | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | <1 | High |

| Antimicrobial | Clostridium difficile | 1 | Moderate |

| Antileishmanial | Leishmania donovani | 0.22 | High |

The mechanism by which this compound exerts its biological effects is believed to involve interference with specific metabolic pathways in target organisms. For instance, its action against L. donovani may be linked to the inhibition of thiol-dependent enzymes and modulation of oxidative stress responses in parasites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via fluorinated quinoline frameworks using methods like the Doebner–Miller reaction in a two-phase system or gold-catalyzed cyclization of trifluoromethylated propargyl-amines. For example, the introduction of trifluoromethyl groups often requires halogen-exchange reactions using trifluoromethylating agents like CF₃Cu or direct fluorination under acidic conditions . Reaction temperature (e.g., −20°C for regioselective fluorination) and catalysts (e.g., KOtBu) are critical for minimizing side products .

- Key Considerations : Monitor intermediates via LC-MS and optimize purification using column chromatography (e.g., silica gel with hexane/EtOAc gradients) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers or confirm substitution patterns in this quinoline derivative?

- Methodology :

- ¹⁹F NMR : The trifluoromethyl group (−CF₃) shows a distinct singlet near −60 ppm, while fluorine at C5 or C8 positions exhibits coupling patterns (e.g., ⁴J coupling with adjacent substituents) .

- High-resolution MS : Confirm molecular weight (e.g., C₁₂H₇ClF₄NO) and fragmentation patterns to differentiate between chloro/fluoro substitution .

- X-ray crystallography : Use SHELX programs for structural refinement, particularly for resolving steric effects from the methoxy and trifluoromethyl groups .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in cancer or antimicrobial studies?

- Methodology :

- In vitro assays : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Derivatives with 6-methoxy-4-trifluoromethyl groups have shown tumor cell inhibition via topoisomerase II disruption .

- Antimalarial activity : Follow protocols for Plasmodium falciparum cultures (e.g., SYBR Green I-based assays). Structural analogs with 8-aminoquinoline scaffolds demonstrate blood schizonticidal activity .

- Key Considerations : Compare results with control compounds (e.g., chloroquine for antimalarial studies) and validate via dose-response curves .

Q. How do electronic effects of substituents (e.g., −OCH₃, −CF₃) influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- The electron-withdrawing −CF₃ group at C2 enhances electrophilicity at C4/C8, enabling Pd-catalyzed couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O at 80°C .

- Methoxy groups at C4 deactivate the quinoline ring, requiring harsher conditions (e.g., Buchwald-Hartwig amination with Xantphos ligands) .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s binding affinity to biological targets?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO/LUMO distributions, highlighting nucleophilic sites (e.g., N1) .

- Dock the compound into protein targets (e.g., PfCRT for antimalarial studies) using AutoDock Vina. Prioritize poses with hydrogen bonds to −CF₃ or −OCH₃ groups .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for trifluoromethylated quinolines?

- Analysis : Variations arise from competing pathways (e.g., C−F vs. C−Cl activation). For example, gold-catalyzed cyclization achieves >80% yield for 2-CF₃ quinolines, while base-mediated reactions drop to 50–60% due to defluorination .

- Resolution : Optimize by pre-screening catalysts (e.g., AuCl₃ vs. Pd(OAc)₂) and use in situ ¹⁹F NMR to track intermediate stability .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallographic studies of halogenated quinolines?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.